1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone
Description
The compound 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone features a benzothiazole-piperidine scaffold linked to a 4-bromophenylsulfanyl group via an ethanone bridge. For instance, 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one (CAS 478248-39-4) shares the benzothiazole-piperidine core but substitutes the 4-bromophenyl group with 2,6-dichlorophenyl . This substitution pattern significantly impacts electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS2/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZQNPQHRGPQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone typically involves multiple steps, including the formation of the benzothiazole and piperidine rings, followed by the introduction of the bromophenyl sulfanyl group. Common synthetic routes include:
Formation of Benzothiazole Ring: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Introduction of Bromophenyl Sulfanyl Group: This step involves the reaction of the synthesized benzothiazole-piperidine intermediate with a bromophenyl sulfanyl reagent under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound contains three key functional groups:
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1,3-Benzothiazole ring : A heterocyclic aromatic system with sulfur and nitrogen atoms.
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Piperidine group : A six-membered nitrogen-containing ring.
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Sulfanyl (thioether) group : Attached to a bromophenyl substituent.
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Ketone (ethanone) group : A carbonyl group adjacent to the piperidine ring.
Oxidation of the Benzothiazole Ring
Benzothiazole rings are susceptible to oxidation under specific conditions. For example, Dess-Martin periodinane (DMP) or hydrogen peroxide could oxidize the sulfur atom to form sulfoxides or sulfones .
Typical Reaction :
Reduction of the Ketone Group
The ethanone carbonyl group may undergo reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reagents for such transformations.
Typical Reaction :
Nucleophilic Substitution at the Thioether Group
The sulfanyl group (–S–) can participate in nucleophilic substitution reactions. For instance, under basic conditions (e.g., potassium carbonate), the bromophenyl group could be replaced by other nucleophiles (e.g., amines, alcohols).
Typical Reaction :
Comparison of Functional Groups and Reactions
| Functional Group | Potential Reactions | Reagents/Conditions |
|---|---|---|
| Benzothiazole ring | Oxidation to sulfoxide/sulfone | Dess-Martin periodinane, H₂O₂ |
| Ketone (ethanone) | Reduction to secondary alcohol | NaBH₄, LiAlH₄, ethanol |
| Thioether (-S-C₆H₄Br) | Nucleophilic substitution | Nucleophiles (e.g., NH₂⁻, RO⁻), bases |
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds similar to 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone have been evaluated for their effectiveness against breast and colon cancer cells, demonstrating promising results in reducing tumor growth and enhancing cell death mechanisms .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Benzothiazole derivatives have shown efficacy against a range of bacteria and fungi. Research indicates that the presence of the benzothiazole moiety contributes to increased antimicrobial activity, making it a candidate for developing new antibacterial agents .
3. Neurological Applications
There is emerging evidence that compounds containing the benzothiazole structure may have neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the bromophenyl sulfanyl group can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aryl Groups
4-Bromophenyl vs. 2,6-Dichlorophenyl
- Electronic Effects: The bromine atom in the 4-bromophenyl group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity and influence binding interactions.
- Molecular Weight : Replacing chlorine with bromine increases molecular weight (Br: ~80 vs. Cl: ~35), impacting solubility and bioavailability.
4-Fluorophenyl Analogs
- Example: 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone ().
Core Heterocycle Variations
Benzothiazole vs. Imidazole/Imidazopyridine
- Benzothiazole Derivatives : The benzothiazole moiety (as in the target compound) is associated with anticancer and antimicrobial activities, as seen in N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide ().
- Imidazole/Imidazopyridine Derivatives: Compounds like 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone () exhibit distinct pharmacokinetic profiles due to nitrogen-rich heterocycles, which may improve solubility and CNS penetration.
Sulfanyl Group Modifications
Tabulated Comparison of Key Analogs
Biological Activity
The compound 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Benzothiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with neuroleptic and analgesic effects.
- Sulfanyl group : Implicated in various biochemical interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study on piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The incorporation of the benzothiazole moiety is believed to enhance the antibacterial efficacy due to its ability to interact with bacterial enzymes.
Anticancer Potential
Benzothiazole derivatives have demonstrated promising anticancer activity. A series of benzothiazole and chromone derivatives were evaluated for their ability to inhibit ATR kinase, a target in cancer therapy . The results highlighted the potential of these compounds in disrupting cancer cell proliferation.
Neuroleptic Effects
Compounds containing piperidine rings have been reported to exhibit neuroleptic activities comparable to established drugs like haloperidol . This suggests that our compound may possess similar properties, warranting further investigation into its effects on neurotransmitter systems.
The biological activity of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes .
- Binding Interactions : Studies involving bovine serum albumin (BSA) binding suggest that the compound may exhibit significant pharmacokinetic properties, influencing its therapeutic efficacy .
Study 1: Anticancer Activity
In a study evaluating benzothiazole derivatives against cancer cell lines, several compounds exhibited IC50 values indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications at the benzothiazole position significantly impacted efficacy .
Study 2: Antimicrobial Efficacy
Another study focused on synthesizing a series of piperidine-based compounds. Among these, one derivative demonstrated substantial antibacterial activity against multiple strains, supporting the hypothesis that structural features influence antimicrobial potency .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | IC50/Effectiveness |
|---|---|---|---|
| Benzothiazole Derivative A | Anticancer | ATR Kinase | IC50 = 5.0 µM |
| Piperidine Derivative B | Antimicrobial | Salmonella typhi | Moderate Activity |
| Benzothiazole-Piperidine C | Neuroleptic | Dopamine Receptors | Comparable to Haloperidol |
| Sulfanyl Compound D | Enzyme Inhibition | Acetylcholinesterase | Strong Inhibition |
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use of piperidine as a catalyst in ethanol under reflux to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .
- Temperature Control : Gradual heating (60°C → reflux) minimizes side reactions during thioether formation .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Key analytical methods include:
- HPLC : Retention time analysis (e.g., 13.036 min at 254 nm) with ≥95% peak area confirms purity .
- NMR Spectroscopy : ¹H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and ¹³C-NMR (e.g., carbonyl at ~200 ppm) verify substituent positions .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios indicate sample homogeneity .
Methodological Note : Repetition under inert atmospheres (N₂/Ar) prevents oxidation during analysis .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC retention times)?
Answer:
Contradictions may arise from:
- Solvent Artifacts : Residual DMSO in NMR samples can mask signals; lyophilization or repeated washing is advised .
- Tautomerism : The benzothiazole moiety may exhibit tautomeric shifts, requiring variable-temperature NMR (e.g., 25°C → 60°C) to stabilize signals .
- HPLC Co-Elution : Use orthogonal methods like LC-MS to distinguish co-eluting impurities .
Case Study : In , elemental analysis discrepancies (C: 68.2% observed vs. 68.5% calculated) were resolved by repeating combustion analysis with a larger sample mass .
Advanced: What strategies are recommended for studying the compound’s stability under physiological conditions?
Answer:
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative Stress Tests : Exposure to H₂O₂ (1–5 mM) identifies susceptibility to radical-mediated breakdown .
- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products; amber vials are recommended for storage .
Key Finding : Benzothiazole derivatives are prone to hydrolysis at pH >8, necessitating formulation in acidic buffers .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
Answer:
- Analog Synthesis : Modify the 4-bromophenylsulfanyl group (e.g., replace Br with Cl or CF₃) to assess electronic effects on activity .
- Biological Assays : Screen analogs for inhibitory activity against kinases or GPCRs using fluorescence polarization or radioligand binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with benzothiazole-binding pockets in target proteins .
Example : In , fluorinated analogs showed enhanced selectivity for dopamine receptors due to increased lipophilicity .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophenol derivatives) .
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb organic spills with vermiculite .
Toxicity Note : The 4-bromophenyl group may release HBr under heat; monitor with gas detectors .
Advanced: What mechanistic insights exist for this compound’s interaction with benzothiazole-binding enzymes?
Answer:
- Enzyme Inhibition : The benzothiazole moiety acts as a competitive inhibitor for ATP-binding sites in kinases (e.g., EGFR), confirmed via kinetic assays (Km/Vmax shifts) .
- Fluorescence Quenching : Titration with human serum albumin (HSA) reveals binding constants (Kd ~10⁻⁶ M) using Stern-Volmer plots .
- Mutagenesis Studies : Replace key residues (e.g., Lys123 in HSA) to identify binding hotspots via surface plasmon resonance (SPR) .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent moisture absorption .
- Desiccant : Include silica gel packs to mitigate hydrolysis .
- Light Protection : Amber glass vials prevent UV-induced degradation of the sulfanyl group .
Stability Data : Shelf life exceeds 12 months under these conditions, with <5% degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
